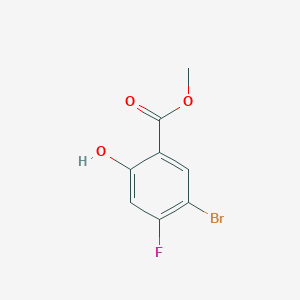

Methyl 5-bromo-4-fluoro-2-hydroxybenzoate

説明

BenchChem offers high-quality Methyl 5-bromo-4-fluoro-2-hydroxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-bromo-4-fluoro-2-hydroxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

methyl 5-bromo-4-fluoro-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO3/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCMGUPTVQMMNDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to Methyl 5-bromo-4-fluoro-2-hydroxybenzoate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-bromo-4-fluoro-2-hydroxybenzoate is a halogenated aromatic compound of significant interest in medicinal chemistry and agrochemical research. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, a hydroxyl group, and a methyl ester on a benzene ring, provides a versatile scaffold for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed examination of its synthesis and characterization, and an exploration of its current and potential applications in the development of novel therapeutic agents and crop protection agents.

Chemical Structure and Properties

Methyl 5-bromo-4-fluoro-2-hydroxybenzoate is a polysubstituted benzene derivative with the chemical formula C₈H₆BrFO₃. Its structure is characterized by a central benzene ring with five substituents: a methyl ester group (-COOCH₃) at position 1, a hydroxyl group (-OH) at position 2, a fluorine atom (-F) at position 4, a bromine atom (-Br) at position 5, and a hydrogen atom at position 3 and 6.

Below is a visual representation of the chemical structure:

Caption: Chemical structure of Methyl 5-bromo-4-fluoro-2-hydroxybenzoate.

Table 1: Physicochemical Properties of Methyl 5-bromo-4-fluoro-2-hydroxybenzoate

| Property | Value | Source |

| Molecular Formula | C₈H₆BrFO₃ | [1] |

| Molecular Weight | 249.03 g/mol | [1] |

| CAS Number | 1193162-25-2 | [1] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | General knowledge of similar compounds |

| pKa | Not available | - |

Synthesis of Methyl 5-bromo-4-fluoro-2-hydroxybenzoate

Caption: Proposed two-step synthesis of Methyl 5-bromo-4-fluoro-2-hydroxybenzoate.

Step 1: Bromination of 4-Fluoro-2-hydroxybenzoic acid

The first step involves the selective bromination of 4-fluoro-2-hydroxybenzoic acid. The hydroxyl and carboxyl groups are ortho, para-directing and meta-directing activators/deactivators, respectively. The hydroxyl group is a strongly activating, ortho, para-directing group, while the fluorine atom is a deactivating, ortho, para-directing group. The carboxyl group is a deactivating, meta-directing group. The directing effects of these substituents will favor the introduction of the bromine atom at the C5 position, which is ortho to the hydroxyl group and meta to the carboxyl group.

Protocol:

-

Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluoro-2-hydroxybenzoic acid in a suitable solvent such as concentrated sulfuric acid. Cool the mixture in an ice bath to 0-5 °C.

-

Addition of Brominating Agent: Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or liquid bromine, to the cooled solution while maintaining the temperature below 10 °C. The use of NBS is often preferred for better selectivity and milder reaction conditions.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by carefully pouring the mixture into ice-cold water. The crude product, 5-bromo-4-fluoro-2-hydroxybenzoic acid, will precipitate out of the solution.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with cold water to remove any residual acid, and dry under vacuum. The crude product can be used in the next step without further purification or can be recrystallized from a suitable solvent system if higher purity is required.

Step 2: Esterification of 5-Bromo-4-fluoro-2-hydroxybenzoic acid

The second step is the esterification of the synthesized 5-bromo-4-fluoro-2-hydroxybenzoic acid to yield the final product. A common and effective method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst.

Protocol:

-

Reaction Setup: In a round-bottom flask, suspend 5-bromo-4-fluoro-2-hydroxybenzoic acid in an excess of methanol.

-

Addition of Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride (SOCl₂), to the suspension. The use of thionyl chloride has the advantage of converting the carboxylic acid to the more reactive acyl chloride in situ.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by TLC or HPLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Extraction and Purification: Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and any unreacted carboxylic acid) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 5-bromo-4-fluoro-2-hydroxybenzoate.

-

Final Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization to afford the pure product.

Spectroscopic Characterization

The structural confirmation of Methyl 5-bromo-4-fluoro-2-hydroxybenzoate is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons.

-

Aromatic Protons: Two signals are expected in the aromatic region (typically δ 6.5-8.0 ppm). The proton at the C3 position will appear as a doublet due to coupling with the adjacent fluorine atom. The proton at the C6 position will also appear as a doublet due to coupling with the fluorine atom.

-

Hydroxyl Proton: A broad singlet for the hydroxyl proton, the chemical shift of which will be concentration and solvent dependent.

-

Methyl Protons: A sharp singlet for the three equivalent protons of the methyl ester group, typically appearing around δ 3.9 ppm.[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Eight distinct signals are expected, corresponding to the eight unique carbon atoms in the structure.

-

Carbonyl Carbon: The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically in the range of δ 165-175 ppm.

-

Aromatic Carbons: The six aromatic carbons will show signals in the range of δ 110-160 ppm. The chemical shifts will be influenced by the attached substituents. The carbons attached to the electronegative oxygen, fluorine, and bromine atoms will have characteristic shifts.

-

Methyl Carbon: The carbon of the methyl ester group will appear at a higher field, typically around δ 52 ppm.[2]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group.

-

C-H Stretch: Absorption bands around 3000 cm⁻¹ for the aromatic C-H stretching vibrations and just below 3000 cm⁻¹ for the methyl C-H stretching vibrations.

-

C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ for the carbonyl stretching vibration of the ester group.

-

C-O Stretch: Absorption bands in the region of 1200-1300 cm⁻¹ for the C-O stretching vibrations of the ester and phenol.

-

C-Br and C-F Stretches: Absorption bands in the fingerprint region (below 1000 cm⁻¹) corresponding to the C-Br and C-F stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak ([M]⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (249.03 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

-

Fragmentation Pattern: Common fragmentation pathways for methyl benzoates include the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Applications in Research and Development

Methyl 5-bromo-4-fluoro-2-hydroxybenzoate serves as a valuable building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agrochemical research. The presence of multiple functional groups and halogen atoms allows for a variety of chemical transformations, making it a versatile starting material for the construction of diverse molecular scaffolds.

Medicinal Chemistry

Halogenated aromatic compounds are frequently incorporated into drug candidates to modulate their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The specific substitution pattern of Methyl 5-bromo-4-fluoro-2-hydroxybenzoate makes it an attractive starting material for the synthesis of novel therapeutic agents. For instance, similar substituted benzoic acid derivatives are key intermediates in the synthesis of antibacterial agents.[3] The hydroxyl and carboxylate functionalities can be readily modified to introduce different pharmacophores, while the bromine and fluorine atoms can be exploited for further cross-coupling reactions or to enhance biological activity.

Agrochemical Research

In the agrochemical industry, fluorinated and brominated organic molecules are widely used in the development of new herbicides, insecticides, and fungicides. The incorporation of halogens can enhance the efficacy and selectivity of these compounds. While specific applications of Methyl 5-bromo-4-fluoro-2-hydroxybenzoate in agrochemical synthesis are not extensively documented, its structural motifs are present in various active ingredients. It can serve as a precursor for the synthesis of novel crop protection agents with improved performance and environmental profiles.

Safety and Handling

Methyl 5-bromo-4-fluoro-2-hydroxybenzoate should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

Methyl 5-bromo-4-fluoro-2-hydroxybenzoate is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel compounds for pharmaceutical and agrochemical applications. This guide has provided a comprehensive overview of its chemical structure, a plausible and detailed synthetic route, and a predictive analysis of its spectroscopic characteristics. As research in these fields continues to advance, the demand for such specialized building blocks is expected to grow, further highlighting the importance of understanding the chemistry of Methyl 5-bromo-4-fluoro-2-hydroxybenzoate.

References

- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

-

Mustafa, G., et al. (2012). Methyl 5-bromo-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1467. Retrieved from [Link]

- Lavanya, J., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06).

-

Fiveable. (n.d.). Synthesis of Polysubstituted Benzenes | Organic Chemistry Class Notes. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of 3-bromo-4-fluoro-benzoic acid.

- Google Patents. (n.d.). Preparation of bromo acids and esters.

-

PubChem. (n.d.). Methyl 4-bromo-5-fluoro-2-hydroxybenzoate. Retrieved from [Link]

- Zhang, et al. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.

-

PubChem. (n.d.). Methyl 4-bromo-5-fluoro-2-nitrobenzoate. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper].

-

Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

-

Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-bromo-2-fluoro-3-methylbenzoate. Retrieved from [Link]

- Google Patents. (n.d.). Esterification of hydroxybenzoic acids.

- Scientific Committee on Consumer Safety. (n.d.).

-

Chemistry LibreTexts. (2021). 22.5: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. Retrieved from [Link]

- Google Patents. (n.d.). 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.

-

ResearchGate. (n.d.). Methyl 5-bromo-2-hydroxybenzoate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

-

Ataman Kimya. (n.d.). METHYL 2-HYDROXYBENZOATE. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. Retrieved from [Link]

Sources

Methyl 5-bromo-4-fluoro-2-hydroxybenzoate solubility data

Technical Whitepaper: Physicochemical Profiling & Solubility Optimization of Methyl 5-bromo-4-fluoro-2-hydroxybenzoate

Executive Summary

Methyl 5-bromo-4-fluoro-2-hydroxybenzoate (CAS: 4133-72-6) is a critical halogenated salicylate intermediate, widely employed in the synthesis of kinase inhibitors and SGLT2 modulators. Its utility is defined by its regiochemistry; however, its handling is complicated by poor aqueous solubility driven by strong intramolecular hydrogen bonding (IMHB) and lipophilic halogenation.

This guide provides a definitive technical analysis of the compound’s solubility profile. It moves beyond static data points to provide a validated framework for experimental determination (Thermodynamic vs. Kinetic) and solvent selection strategies for process chemistry.

Part 1: Molecular Identity & Physicochemical Baseline

Understanding the solubility of this molecule requires analyzing its structural "lock." The proximity of the hydroxyl group (C2) to the ester carbonyl (C1) creates a stable 6-membered pseudo-ring via intramolecular hydrogen bonding. This reduces the molecule's ability to accept hydrogen bonds from water, significantly lowering aqueous solubility compared to its para-hydroxy isomers.

Table 1: Physicochemical Properties (Consensus Data)

| Property | Value / Descriptor | Source/Method |

| CAS Number | 4133-72-6 | Sigma-Aldrich / PubChem |

| Molecular Formula | C₈H₆BrFO₃ | Stoichiometry |

| Molecular Weight | 249.03 g/mol | Calculated |

| LogP (Octanol/Water) | 2.8 – 3.1 (Predicted) | In-Silico Consensus (ChemAxon/ALogP) |

| pKa (Acidic) | ~6.5 – 7.0 (Phenolic OH) | Predicted (masked by IMHB) |

| H-Bond Donors | 1 (Weakened by IMHB) | Structural Analysis |

| H-Bond Acceptors | 3 | Structural Analysis |

| Polar Surface Area (PSA) | ~46.5 Ų | Topological Calculation |

Technical Insight: The calculated LogP of ~3.0 places this compound in the "Grease Ball" category for aqueous buffers but suggests excellent solubility in chlorinated solvents and mid-polarity ethers.

Part 2: Solubility Data (Solvent Compatibility)

The following data aggregates predicted values and empirical trends observed with structurally homologous halogenated salicylates.

Table 2: Estimated Solubility Profile at 25°C

| Solvent System | Solubility Rating | Estimated Range (mg/mL) | Application Context |

| Water (pH 7.4) | Very Low | < 0.1 mg/mL | Physiological buffer; requires surfactant. |

| DMSO | High | > 100 mg/mL | Primary stock solution for HTS/Bioassays. |

| Methanol / Ethanol | High | 50 – 80 mg/mL | Crystallization and recrystallization. |

| Dichloromethane (DCM) | Very High | > 150 mg/mL | Reaction solvent; extraction. |

| Acetonitrile | Moderate | 20 – 50 mg/mL | HPLC Mobile Phase. |

| 0.1N NaOH | Moderate | 10 – 30 mg/mL | Hydrolysis Risk: Soluble as phenolate salt, but ester cleavage occurs rapidly. |

Part 3: Experimental Determination Protocols

As exact literature values for this specific intermediate are often proprietary, reliable internal data generation is mandatory. Two protocols are detailed below: Kinetic (for rapid screening) and Thermodynamic (for formulation).[1]

Protocol A: Kinetic Solubility (Nephelometry/Turbidimetry)

Best for: High-Throughput Screening (HTS) to determine "crash-out" concentrations.

-

Stock Prep: Dissolve compound in 100% DMSO to 10 mM.

-

Spike: Titrate DMSO stock into PBS (pH 7.4) in a 96-well plate (final DMSO < 2%).

-

Incubation: Shake for 90 minutes at room temperature.

-

Detection: Measure light scattering (nephelometry) at 600-800 nm.

-

Result: The concentration at which turbidity increases over baseline is the Kinetic Solubility Limit.

Protocol B: Thermodynamic Solubility (Shake-Flask - Gold Standard)

Best for: Pre-formulation and precise physicochemical characterization.

-

Supersaturation: Add excess solid compound (~5 mg) to 2 mL of buffer (pH 1.2, 7.4) or solvent in a glass vial.[2]

-

Equilibration:

-

Agitate (rotary shaker) at 25°C for 24 to 72 hours .

-

Critical Step: Check pH at T=0 and T=End. Salicylates can shift unbuffered solution pH.

-

-

Separation:

-

Centrifuge at 10,000 rpm for 10 mins OR filter using PVDF 0.22 µm syringe filter (pre-saturated to prevent drug adsorption).

-

-

Quantification:

-

Analyze filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO/Acetonitrile.

-

Part 4: Visualization of Solubility Workflow

The following diagram outlines the decision tree for selecting the correct solubility method and the workflow for the Thermodynamic "Shake-Flask" method.

Figure 1: Decision matrix and workflow for solubility determination. Note the critical equilibration time (24-72h) for thermodynamic accuracy to account for the slow wetting of the hydrophobic crystal lattice.

Part 5: Solubilization Strategies for Research

When using Methyl 5-bromo-4-fluoro-2-hydroxybenzoate in biological assays or synthesis, standard aqueous buffers will result in precipitation. Use the following "Self-Validating" solubilization systems:

-

For In-Vitro Bioassays:

-

System: DMSO Stock (10 mM) → Dilute into Media + 0.5% Methylcellulose or Cyclodextrin (HP-β-CD).

-

Why: Cyclodextrins encapsulate the hydrophobic phenyl ring, preventing aggregation while maintaining the ester stability.

-

-

For Synthetic Workup:

-

System: Dichloromethane (DCM) or Ethyl Acetate.

-

Why: The halogenated ring provides high solubility in non-polar organic solvents, making liquid-liquid extraction (organic layer) the most efficient purification method.

-

-

pH Adjustment Warning:

-

While raising pH > 8.0 increases solubility (formation of phenolate), it catalyzes ester hydrolysis (saponification), converting the molecule to 5-bromo-4-fluoro-2-hydroxybenzoic acid. Avoid basic conditions unless hydrolysis is the intended reaction.

-

References

-

Sigma-Aldrich. Product Specification: Methyl 5-bromo-4-fluoro-2-hydroxybenzoate (CAS 4133-72-6).[3] Retrieved from

-

PubChem. Compound Summary: Methyl 4-bromo-5-fluoro-2-hydroxybenzoate (Isomer Reference).[4][5] National Library of Medicine. Retrieved from

-

Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.

-

Bergström, C. A., et al. (2007). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 33(1), 54-63.

Sources

- 1. enamine.net [enamine.net]

- 2. m.youtube.com [m.youtube.com]

- 3. METHYL 5-BROMO-4-FLUORO-2-HYDROXYBENZOATE | 4133-72-6 [sigmaaldrich.com]

- 4. Methyl 4-bromo-5-fluoro-2-nitrobenzoate | C8H5BrFNO4 | CID 67473451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 4-bromo-5-fluoro-2-hydroxybenzoate | C8H6BrFO3 | CID 66887268 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Isomeric Landscape of Methyl 5-bromo-4-fluoro-2-hydroxybenzoate

The following technical guide details the isomeric landscape, synthetic pathways, and analytical characterization of Methyl 5-bromo-4-fluoro-2-hydroxybenzoate, tailored for drug development professionals.

Executive Summary & Structural Core

Methyl 5-bromo-4-fluoro-2-hydroxybenzoate (CAS: 4133-72-6) is a halogenated salicylate ester serving as a critical building block in medicinal chemistry. Its structural value lies in the 2-hydroxybenzoate (salicylate) scaffold, which forms a pseudo-six-membered ring via intramolecular hydrogen bonding between the phenolic hydroxyl and the ester carbonyl. This feature locks the conformation, making it an ideal pharmacophore for kinase inhibitors (e.g., ALK inhibitors) and RXFP1 modulators.

The presence of bromine (C5) and fluorine (C4) provides orthogonal handles for diversification:

-

C5-Br: Excellent for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

C4-F: Enables

reactions or serves as a bioisostere for hydrogen to block metabolic oxidation.

This guide analyzes the critical regioisomers of this scaffold, providing the rationale for their selective synthesis and differentiation.

Core Physicochemical Profile

| Property | Data | Note |

| Formula | ||

| MW | 249.03 g/mol | |

| CAS | 4133-72-6 | Target Molecule |

| Appearance | White to off-white solid | |

| H-Bond Donor | 1 (Phenolic OH) | Intramolecular bond stabilizes structure |

| H-Bond Acceptor | 3 (F, Ester O, Phenolic O) |

The Isomeric Landscape

While theoretically numerous isomers exist for

A. The Salicylate Regioisomers (2-Hydroxy)

These isomers retain the salicylate core but vary the Br/F placement. They are the most common impurities or SAR analogs.

-

Methyl 5-bromo-4-fluoro-2-hydroxybenzoate (Target):

-

Configuration: Br at C5 (meta to OH, para to ester), F at C4 (para to OH).

-

Synthesis Logic: The most accessible isomer via electrophilic bromination of 4-fluorosalicylate. The OH group strongly directs ortho/para. With C4 blocked by F, and C6 sterically hindered/deactivated by the ester, C5 and C3 are the sites. C5 is electronically favored due to the cooperative directing effect of F (ortho-directing) and OH (para-directing).

-

-

Methyl 4-bromo-5-fluoro-2-hydroxybenzoate (CAS 1193162-25-2):

-

Configuration: Swapped halogens. Br at C4, F at C5.[1][2][3]

-

Significance: A key SAR analog to test halogen bonding interactions or metabolic stability at the C4 position.

-

Synthesis Challenge: Direct bromination of 5-fluorosalicylate yields the 3-bromo product (ortho to OH) or 4-bromo product depending on conditions, but separation is difficult. Often requires de novo synthesis from 4-bromo-5-fluorophenol via Kolbe-Schmitt carboxylation.

-

-

Methyl 3-bromo-4-fluoro-2-hydroxybenzoate:

-

Configuration: Br at C3 (sandwiched between OH and F).

-

Significance: Often observed as a minor impurity (<5%) in the synthesis of the target molecule due to the high reactivity of the position ortho to the phenol.

-

B. The Non-Salicylate Isomers

Moving the hydroxyl group breaks the intramolecular H-bond, drastically altering solubility and binding affinity.

-

Methyl 3-bromo-5-fluoro-4-hydroxybenzoate (Paraben derivative):

-

Structure: OH at C4 (para to ester).

-

Use: Investigated in antimicrobial applications and as a polymer stabilizer.[4] Lacks the kinase-binding "hinge" motif of salicylates.

-

Synthetic Divergence & Control

The synthesis of the target versus its isomers relies heavily on Electrophilic Aromatic Substitution (EAS) directing effects.

Protocol: Selective Synthesis of Methyl 5-bromo-4-fluoro-2-hydroxybenzoate

Mechanism: Bromination of methyl 4-fluoro-2-hydroxybenzoate.

-

Directing Groups:

-

-OH (C2): Strong activator, directs ortho (C3) and para (C5).

-

-F (C4): Weak deactivator, directs ortho (C3, C5) and para (C1 - blocked).

-

-COOMe (C1): Deactivator, directs meta (C3, C5).

-

-

Result: All groups cooperatively direct to C5 . C3 is sterically crowded (between OH and F) and less favored.

Step-by-Step Methodology:

-

Starting Material: Dissolve Methyl 4-fluoro-2-hydroxybenzoate (1.0 eq) in Glacial Acetic Acid or Acetonitrile.

-

Bromination: Add NBS (N-Bromosuccinimide) (1.05 eq) or

dropwise at-

Note: Low temperature prevents over-bromination at C3.

-

-

Catalysis: A catalytic amount of ammonium acetate or iron(III) chloride can accelerate the reaction if using NBS.

-

Quenching: Quench with aqueous sodium thiosulfate to remove excess bromine.

-

Purification: Recrystallize from Methanol/Water. The 3-bromo isomer (if formed) usually remains in the mother liquor.

Visualizing the Synthetic Logic

The following diagram illustrates the divergence in synthesizing the target versus its "swapped" isomer.

Figure 1: Synthetic divergence showing the electronic dominance of the hydroxyl group. Direct bromination favors the 5-position for the 4-fluoro precursor (Target) but favors the 3-position for the 5-fluoro precursor.

Analytical Characterization (Differentiation)

Distinguishing the target from its isomers (specifically the 4-bromo-5-fluoro isomer) requires careful NMR analysis.

H NMR Differentiation

The coupling constants (

| Feature | Target (5-Br, 4-F) | Isomer (4-Br, 5-F) | Explanation |

| Proton H3 | Doublet ( | Singlet or weak doublet | In Target, H3 is ortho to F. In Isomer, H3 is meta to F. |

| Proton H6 | Doublet ( | Doublet ( | In Target, H6 is meta to F. In Isomer, H6 is ortho to F. |

| Shift H3 | Deshielded | H3 is shielded by OH and F in the target.[5] |

F NMR

-

Target: Signal appears as a doublet of doublets (coupling to H3 and H6).

-

Isomer: Signal splitting pattern changes significantly due to the proximity of the Bromine atom, which exerts a heavy atom effect (deshielding).

Applications in Drug Discovery

The Methyl 5-bromo-4-fluoro-2-hydroxybenzoate scaffold is not merely an intermediate; it is a "privileged structure."

-

Kinase Inhibition (ALK/ROS1): The salicylate motif mimics the adenine ring of ATP, forming key hydrogen bonds in the kinase hinge region. The 5-Br position is often coupled to solubilizing heterocycles (e.g., piperidines) to extend into the solvent-exposed region.

-

RXFP1 Modulators: Used in the synthesis of relaxin family peptide receptor 1 agonists for heart failure treatment. The ester is often hydrolyzed to the acid or converted to an amide to tune lipophilicity.

-

Antibacterial Agents: Halogenated salicylates disrupt bacterial membrane potential (uncouplers of oxidative phosphorylation).

References

-

Sigma-Aldrich. Methyl 5-bromo-4-fluoro-2-hydroxybenzoate Product Analysis. Sigma-Aldrich.[6] Link

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 66887268, Methyl 4-bromo-5-fluoro-2-hydroxybenzoate. PubChem.[2][5] Link

-

BenchChem. Methyl 3-bromo-5-fluoro-4-hydroxybenzoate Applications. BenchChem. Link

-

Google Patents. WO2022122773A1 - RXFP1 modulators for the treatment of heart failure. Google Patents. Link

-

BLD Pharm. Methyl 4-bromo-5-fluoro-2-hydroxybenzoate MSDS and Properties. BLD Pharm.[7][8] Link

Sources

- 1. WO2022122773A1 - 4-(2-fluoro-4-methoxy-5-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid derivatives and similar compounds as rxfp1 modulators for the treatment of heart failure - Google Patents [patents.google.com]

- 2. 4133-72-6 | Methyl 5-bromo-4-fluoro-2-hydroxybenzoate | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 3. 4133-72-6 | Methyl 5-bromo-4-fluoro-2-hydroxybenzoate - Aromsyn Co.,Ltd. [aromsyn.com]

- 4. Methyl 3-bromo-5-fluoro-4-hydroxybenzoate | 445019-48-7 | Benchchem [benchchem.com]

- 5. Methyl 4-bromo-5-fluoro-2-hydroxybenzoate | C8H6BrFO3 | CID 66887268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. METHYL 5-BROMO-4-FLUORO-2-HYDROXYBENZOATE | 4133-72-6 [sigmaaldrich.com]

- 7. 391-92-4|Methyl 5-fluoro-2-hydroxybenzoate|BLD Pharm [bldpharm.com]

- 8. 1193162-25-2|Methyl 4-bromo-5-fluoro-2-hydroxybenzoate|BLD Pharm [bldpharm.com]

Strategic Utilization of Methyl 5-bromo-4-fluoro-2-hydroxybenzoate: A Scaffold for Next-Generation Therapeutics

[1][2]

Executive Summary

In the landscape of modern medicinal chemistry, Methyl 5-bromo-4-fluoro-2-hydroxybenzoate (CAS: 1193162-25-2) represents a "privileged scaffold"—a molecular framework capable of serving as a ligand for a diverse array of biological targets. Its utility stems from its orthogonal functionalization potential : the molecule possesses four distinct reactive sites (phenol, ester, aryl bromide, aryl fluoride) that can be manipulated sequentially without cross-reactivity.

This technical guide details the strategic application of this scaffold in Fragment-Based Drug Discovery (FBDD), specifically for the synthesis of SGLT2 inhibitors, kinase inhibitors, and fluorinated salicylanilides.

Structural Analysis & Pharmacophore Mapping[1][2]

The value of this scaffold lies in the specific positioning of its substituents. As a Senior Scientist, I prioritize this molecule because it addresses two common failure modes in early drug discovery: metabolic instability and lack of vectors for growth .

The "Orthogonal" Reactivity Profile

| Position | Substituent | Electronic Character | Synthetic Utility |

| C-1 | Methyl Ester | Electrophilic | Precursor to amides (linkers), acids (solubility), or heterocycles (benzoxazoles).[1][2] |

| C-2 | Hydroxyl (Phenol) | Nucleophilic / H-bond Donor | Warhead anchor: Critical for metal chelation or intramolecular H-bonding. |

| C-4 | Fluorine | Electron-Withdrawing | Metabolic Block: Prevents oxidative metabolism at the para-position relative to the ester; modulates pKa. |

| C-5 | Bromine | Good Leaving Group | Growth Vector: Ideal handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to build biaryl systems.[1][2] |

Metabolic Stability Logic

The C-4 fluorine is not merely a decoration.[1][2] In non-fluorinated salicylates, the position para to the electron-donating hydroxyl group is susceptible to CYP450-mediated oxidation.[1][2] The C-4 fluorine blocks this metabolic soft spot, significantly extending the half-life of derived pharmacophores [1].[1][2]

Synthetic Divergence & Pathway Visualization[1][2]

The following diagram illustrates the divergent synthetic pathways accessible from this single core. Note the chemoselectivity: the C-Br bond is activated for cross-coupling while the C-F bond remains inert, preserving the metabolic block.

Figure 1: Divergent synthetic pathways.[1][2] The C-5 Bromine allows for library expansion via cross-coupling, while the ester facilitates linker attachment.[1]

Detailed Experimental Protocols

As a scientist, I emphasize protocols that are self-validating . The following workflow for Suzuki-Miyaura coupling includes specific checkpoints to ensure reaction integrity.

Protocol: C-5 Biaryl Synthesis via Suzuki Coupling[1][2]

Objective: Synthesize a 5-aryl derivative to mimic the biaryl core of kinase inhibitors (e.g., FGFR inhibitors).

Reagents:

-

Phenylboronic acid (1.2 eq)[2]

-

Catalyst: Pd(dppf)Cl₂[2]·DCM (3 mol%) - Selected for resistance to air/moisture compared to Pd(PPh₃)₄.[1][2]

-

Base: K₂CO₃ (3.0 eq)[2]

Step-by-Step Methodology:

-

Protection (Recommended): While the coupling can proceed with the free phenol, protecting it as a Methoxymethyl (MOM) ether is superior to prevent catalyst poisoning by the phenoxide anion.

-

Degassing: Dissolve the MOM-protected intermediate in Dioxane/Water. Sparge with Argon for 15 minutes. Crucial: Oxygen is the enemy of Palladium(0).

-

Catalysis: Add K₂CO₃ and Phenylboronic acid. Add Pd(dppf)Cl₂ last.[2]

-

Reaction: Heat to 90°C for 4-6 hours.

-

Workup: Cool, dilute with EtOAc, wash with brine. Dry over Na₂SO₄.[1][2][3]

-

Deprotection: Treat with 4M HCl in Dioxane to remove the MOM group and regenerate the salicylate core.

Validation Criteria:

Medicinal Chemistry Applications

SGLT2 Inhibitor Analogs

Gliflozins (e.g., Canagliflozin) rely on a specific spatial arrangement of two phenyl rings connected by a linker (often a methylene or glucose unit).[2]

-

Application: This scaffold serves as the "Distal Ring" precursor. The 5-bromo position allows for the attachment of the glucose-mimic linker, while the 4-fluoro group mimics the metabolic stability found in second-generation SGLT2 inhibitors [2].[1]

Fluorinated Salicylanilides (Anti-Infectives)

Salicylanilides are potent uncouplers of oxidative phosphorylation in bacteria.[2]

-

Mechanism: They disrupt the proton gradient in MRSA membranes.

-

Role of Scaffold: The 4-fluoro group increases lipophilicity (LogP), enhancing membrane permeability, while the 5-bromo group can be substituted to tune the pKa of the phenolic hydroxyl, optimizing the pH-dependent uncoupling activity [3].[1]

Mechanistic Visualization: The Suzuki Cycle

Understanding the catalytic cycle is vital for troubleshooting. The oxidative addition step is rate-limiting here because the electron-rich phenol (even if protected) makes the ring more electron-rich, potentially slowing down the insertion of Pd(0) into the C-Br bond.[1][2]

Figure 2: Catalytic cycle.[1][2] Note: The C-F bond is too strong (approx. 116 kcal/mol) to undergo oxidative addition under these conditions, ensuring chemoselectivity at the C-Br bond.

References

-

Purser, S., et al. (2008).[2] Fluorine in medicinal chemistry. Chemical Society Reviews.[1][2] Available at: [Link]

-

Grempler, R., et al. (2012).[2] Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor: characterization and comparison with other SGLT-2 inhibitors.[1][2] Diabetes, Obesity and Metabolism. Available at: [Link]

-

Kratky, M., et al. (2017).[2] Salicylanilide esters with high in vitro antimycobacterial activity.[2] Future Medicinal Chemistry. Available at: [Link][2]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Available at: [Link][2]

An In-Depth Technical Guide to the Biological Activity of Halogenated Hydroxybenzoates

Abstract

Halogenated hydroxybenzoates represent a versatile class of phenolic compounds characterized by a benzoic acid scaffold substituted with one or more halogen atoms and at least one hydroxyl group. The strategic incorporation of halogens (fluorine, chlorine, bromine, iodine) onto the aromatic ring profoundly influences the molecule's physicochemical properties, including lipophilicity, electronic effects, and steric profile. These modifications, in turn, modulate a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the primary biological activities of halogenated hydroxybenzoates, focusing on their antimicrobial, antioxidant, and cytotoxic properties. We will delve into the structure-activity relationships that govern their efficacy, the molecular mechanisms underpinning their actions, and standardized, field-proven protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of these compounds.

Introduction: The Chemical and Biological Versatility of Halogenated Phenolics

Hydroxybenzoic acids are naturally occurring phenolic compounds found throughout the plant kingdom, where they serve diverse physiological roles.[1] The synthetic introduction of halogen atoms onto this core structure dramatically expands their functional repertoire. Halogenation can enhance the potency of a parent compound by:

-

Increasing Lipophilicity: Facilitating passage across biological membranes.

-

Modulating Acidity: Altering the pKa of the hydroxyl and carboxylic acid groups, which is critical for receptor binding and membrane interaction.

-

Enhancing Binding Interactions: Halogen atoms can form halogen bonds, a type of non-covalent interaction that can stabilize ligand-protein complexes.

-

Blocking Metabolic Sites: Preventing enzymatic degradation and prolonging the compound's half-life.

These modifications have led to the investigation of halogenated hydroxybenzoates for a wide range of applications, including their use as preservatives, anti-inflammatory agents, and therapeutics for various diseases.[1][2] This guide will focus on three key areas of biological activity that are of significant interest in drug discovery and development.

Antimicrobial and Antifungal Activity

Halogenated hydroxybenzoates have demonstrated significant potential as antimicrobial agents, active against a range of Gram-positive and Gram-negative bacteria, as well as various fungal species.[3][4][5]

Mechanism of Action

The antimicrobial action of phenolic compounds, including halogenated derivatives, is often multifactorial.[6] The primary mechanisms involve the disruption of microbial cellular integrity and key metabolic processes:

-

Membrane Disruption: The lipophilic nature of these compounds allows them to intercalate into the bacterial cell membrane. This disrupts the membrane's structure and function, leading to increased permeability, leakage of essential intracellular components (like ions and ATP), and dissipation of the proton motive force, which is crucial for energy production.[7]

-

Enzyme Inhibition: The hydroxyl and carboxyl groups, along with the halogen substituents, can interact with microbial enzymes, inhibiting their activity. This can disrupt critical metabolic pathways, such as those involved in energy production or cell wall synthesis.[8]

-

Oxidative Stress: Some phenolic compounds can generate reactive oxygen species (ROS), leading to oxidative damage to proteins, lipids, and nucleic acids, ultimately causing cell death.

The presence of halogens, particularly chlorine and bromine, often enhances these effects.[9][10] Increased lipophilicity allows for more efficient membrane penetration, while the electron-withdrawing nature of halogens can increase the acidity of the phenolic proton, enhancing its ability to disrupt membrane potential and interact with cellular targets.[9]

Structure-Activity Relationship (SAR) Insights

-

Halogen Type and Position: The antimicrobial potency is significantly influenced by the type of halogen and its position on the benzene ring. For instance, studies on chlorinated hydroxychalcones showed that the presence of a chlorine atom generally improves antimicrobial and antibiofilm activities.[9] Brominated furanones have also shown potent antifungal activity against Candida albicans.[11]

-

Degree of Halogenation: Dihalogenated and polyhalogenated compounds often exhibit greater activity than their monohalogenated counterparts, likely due to increased lipophilicity and electronic effects.[12]

-

Hydroxyl Group: The phenolic hydroxyl group is often essential for activity, playing a key role in disrupting membrane potential and binding to target enzymes.[13]

Quantitative Data Summary: Antimicrobial Activity

The efficacy of antimicrobial agents is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth.

| Compound Class | Target Organism | MIC Range (µM) | Reference |

| Chlorinated Hydroxybenzamides | Staphylococcus aureus (MRSA) | 15.6 - 31.3 | [5] |

| Brominated Depsidones | Staphylococcus aureus (MRSA) | 0.5 | [10] |

| Brominated Depsidones | Enterococcus faecium (VRE) | 1.0 | [10] |

| 4-Amino-N-(thiazol-2-yl)benzenesulfonamide derivatives | Mycobacterium kansasii | 1.0 - 4.0 | [5] |

Note: This table presents illustrative data from the literature to highlight the potency of certain halogenated compounds.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines a standardized method for determining the MIC of a halogenated hydroxybenzoate against a bacterial strain, adapted from guidelines by the Clinical and Laboratory Standards Institute (CLSI).[14][15][16][17]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated, and the MIC is determined as the lowest concentration of the compound that inhibits visible growth.

-

Preparation of Test Compound Stock: Dissolve the halogenated hydroxybenzoate in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Causality: DMSO is often used for its ability to dissolve a wide range of hydrophobic compounds. The stock concentration must be high enough to ensure the final solvent concentration in the assay is non-inhibitory to the microorganism (typically ≤1%).

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or phosphate-buffered saline (PBS) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in the appropriate sterile broth medium (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells. Causality: A standardized inoculum is critical for reproducibility. Too high a density can overwhelm the antimicrobial, while too low a density can lead to falsely low MIC values.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add an appropriate volume of the stock solution to the first well to achieve the starting concentration for the two-fold serial dilution.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last well.

-

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well.

-

Controls (Self-Validation):

-

Growth Control: A well containing broth and inoculum but no test compound. This must show clear turbidity after incubation.

-

Sterility Control: A well containing only sterile broth. This must remain clear.

-

Solvent Control: A well containing broth, inoculum, and the highest concentration of the solvent used in the assay. This ensures the solvent itself does not inhibit growth.

-

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.[15]

-

Reading the MIC: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration at which no visible growth is observed.

Caption: Workflow for MIC determination using the broth microdilution method.

Antioxidant Activity

The antioxidant properties of phenolic compounds are well-established, and halogenation can modulate this activity. Antioxidants neutralize harmful reactive oxygen species (ROS), which are implicated in numerous degenerative diseases.[18]

Mechanism of Action

The primary mechanism of antioxidant activity for phenolic compounds is hydrogen atom transfer (HAT) or single electron transfer (SET). The phenolic hydroxyl group can donate a hydrogen atom to a free radical, neutralizing it. The resulting phenoxyl radical is stabilized by resonance delocalization across the aromatic ring.

Halogen substituents can influence antioxidant activity in several ways:

-

Electron-Withdrawing Effects: Halogens can increase the bond dissociation enthalpy of the O-H bond, potentially making hydrogen donation more difficult.

-

Steric Hindrance: Bulky halogens near the hydroxyl group can sterically hinder the approach of free radicals.

-

Enhanced Stability: Conversely, halogens can contribute to the stability of the resulting phenoxyl radical.

-

Iodine-Specific Activity: Iodide itself is a potent antioxidant, capable of protecting against free radicals.[18] Some studies suggest iodinated compounds can have significant antioxidant properties.[19][20]

The overall effect of halogenation on antioxidant activity is complex and depends on the specific halogen, its position, and the assay used.[21][22]

Quantitative Data Summary: Antioxidant Activity

Antioxidant capacity is often measured as the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower IC₅₀ value indicates higher antioxidant activity.

| Compound Class | Assay | IC₅₀ Value | Reference |

| Dihalogenated Flavanones | DPPH | Better than BHT | [12] |

| Dihalogenated Flavanones | ABTS | Better than BHT | [21] |

| Iodinated Contrast Media | TAS | High Antioxidant Status | [19] |

Note: This table provides a qualitative and quantitative summary from selected studies. BHT (Butylated hydroxytoluene) is a standard synthetic antioxidant.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes a common and reliable method for assessing antioxidant capacity.[23][24][25]

Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color, showing maximum absorbance around 517 nm.[26] When an antioxidant donates a hydrogen atom to DPPH, it is reduced to a non-radical, yellow-colored form (diphenylpicrylhydrazine), causing a decrease in absorbance. The degree of discoloration is proportional to the scavenging potential of the test compound.

-

Preparation of Reagents:

-

DPPH Solution: Prepare a ~0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light. Causality: DPPH is light-sensitive, and pre-incubation in the dark ensures the stability of the radical before the reaction begins.

-

Test Compound Solutions: Prepare a series of concentrations of the halogenated hydroxybenzoate in methanol.

-

Positive Control: Prepare a solution of a known antioxidant, such as Ascorbic Acid or Trolox, for comparison.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of each concentration of the test compound solution to different wells.

-

Add 100 µL of the DPPH solution to each well.

-

Controls (Self-Validation):

-

Blank: 100 µL of methanol plus 100 µL of DPPH solution (represents 0% scavenging).

-

Negative Control: 100 µL of a compound concentration plus 100 µL of methanol (to measure any intrinsic color of the compound).

-

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] x 100

-

IC₅₀ Determination: Plot the % Scavenging against the compound concentration and determine the IC₅₀ value from the curve.

Caption: Workflow for the DPPH antioxidant activity assay.

Cytotoxic Activity

The ability to induce cell death, or cytotoxicity, is a critical property for anticancer agents. Halogenated hydroxybenzoates and related phenolic structures have been investigated for their potential to selectively kill cancer cells.[27][28][29]

Mechanism of Action

The cytotoxic mechanisms of halogenated phenolics often involve the induction of apoptosis (programmed cell death) and interference with cell proliferation pathways.[30]

-

Induction of Apoptosis: These compounds can trigger apoptosis by generating intracellular ROS, which damages mitochondria and leads to the release of pro-apoptotic factors like cytochrome c. This activates a cascade of enzymes called caspases, which execute the cell death program.[28]

-

Cell Cycle Arrest: They can halt the cell cycle at various checkpoints, preventing cancer cells from dividing and proliferating.

-

Inhibition of Signaling Pathways: Halogenated compounds can interfere with key signaling pathways that are often dysregulated in cancer, such as those involving NF-kB and Akt, which promote cell survival and growth.[30]

Fluorinated compounds, in particular, are of great interest in cancer chemotherapy.[31] The small size and high electronegativity of fluorine can enhance binding affinity to target enzymes and improve metabolic stability, making them effective therapeutic candidates.[28][29]

Quantitative Data Summary: Cytotoxic Activity

Cytotoxicity is quantified by the IC₅₀ value, representing the concentration of a compound that reduces the viability of a cell population by 50%.

| Compound Class | Cell Line | IC₅₀ Value (µM) | Reference |

| Fluorinated Schiff Bases | A549 (Lung Cancer) | 0.64 | [28] |

| Fluorinated Chalcones | HepG2 (Liver Cancer) | 67.5 - 108.2 | [29] |

Note: This table shows examples of cytotoxic potency against specific human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[32][33][34]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan product.[32] The amount of formazan produced is directly proportional to the number of viable cells. Cytotoxic compounds will decrease the number of viable cells, thus reducing the amount of formazan produced.

-

Cell Seeding: Seed cells (e.g., A549 lung cancer cells) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂). Causality: Allowing cells to adhere overnight ensures they are in a healthy, exponential growth phase before treatment.

-

Compound Treatment:

-

Prepare serial dilutions of the halogenated hydroxybenzoate in a complete cell culture medium.

-

Remove the old medium from the cells and replace it with 100 µL of the medium containing the test compound at various concentrations.

-

-

Controls (Self-Validation):

-

Untreated Control: Cells treated with medium only (represents 100% viability).

-

Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the compound.

-

Blank Control: Wells with medium but no cells, to obtain a background reading.

-

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Causality: This incubation period allows viable cells sufficient time to metabolize the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the purple formazan crystals. Agitate the plate gently for 15 minutes to ensure complete dissolution.[35]

-

Measurement: Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of ~630 nm) using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value from the resulting dose-response curve.

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Outlook

Halogenated hydroxybenzoates are a promising class of compounds with a diverse range of tunable biological activities. The strategic incorporation of halogens provides a powerful tool for medicinal chemists to optimize potency, selectivity, and pharmacokinetic properties. The antimicrobial, antioxidant, and cytotoxic activities highlighted in this guide demonstrate their potential for development into new therapeutic agents. Future research should focus on elucidating more detailed mechanisms of action, exploring synergistic effects with existing drugs, and conducting comprehensive structure-activity relationship studies to design next-generation compounds with enhanced efficacy and safety profiles. The robust protocols detailed herein provide a validated framework for the continued investigation and development of these versatile molecules.

References

- Blaskovich, M. A. T. (2016). Handbook on Syntheses of Amino Acids. Elsevier.

- Chaudhary, J., Manuja, R., Sachdeva, S., & Jain, A. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115.

- G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences.

- Hendrich, A. B. (2006). Flavonoid-membrane interactions: Possible consequences for biological effects of some polyphenolic compounds. Acta Pharmacologica Sinica, 27(1), 27–40.

- Ishida, T., et al. (2013). Structure-activity relationships of 44 halogenated compounds for iodotyrosine deiodinase-inhibitory activity. Toxicology Letters, 223(3), 324-331.

- Kurek, A., et al. (2024). The influence of the chlorine atom on the biological activity of 2'-hydroxychalcone in relation to the lipid phase of biological membranes - Anticancer and antimicrobial activity. Chemico-Biological Interactions, 398, 111082.

- Medeiros, D. C., et al. (2023).

- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.

- National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays.

- Radoias, M. G., et al. (2024). A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. Molecules, 29(16), 3698.

- Ren, Y., et al. (2015). Inhibition of Candida albicans growth by brominated furanones. Scientific Reports, 5, 13683.

- Saidi, I., et al. (2022). Synthesis of new halogenated flavonoid-based isoxazoles: in vitro and in silico evaluation of a-amylase inhibitory potential, a SAR analysis and DFT studies. Journal of Molecular Structure, 1247, 131379.

- Selvaraj, S., et al. (2015). Influence of membrane lipid composition on flavonoid-membrane interactions: Implications on their biological activity. Progress in Lipid Research, 58, 1-13.

- Sigma-Aldrich. (n.d.).

- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.

- Tran, T. D., et al. (2024). Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells. VNUHCM Journal of Science and Technology Development.

- U.S. National Library of Medicine. (2023).

- U.S. National Library of Medicine. (2023). Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line.

- U.S. National Library of Medicine. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.

- U.S. National Library of Medicine. (n.d.). Iodinated radiographic contrast media possess antioxidant properties in vitro.

- Wang, G., et al. (2024). Brominated Depsidones with Antibacterial Effects from a Deep-Sea-Derived Fungus Spiromastix sp. Marine Drugs, 22(2), 70.

- Zen-Bio. (2013). DPPH Antioxidant Assay Kit.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The influence of the chlorine atom on the biological activity of 2'-hydroxychalcone in relation to the lipid phase of biological membranes - Anticancer and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Brominated Depsidones with Antibacterial Effects from a Deep-Sea-Derived Fungus Spiromastix sp. [mdpi.com]

- 11. Inhibition of Candida albicans growth by brominated furanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Structure-activity relationships of 44 halogenated compounds for iodotyrosine deiodinase-inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. protocols.io [protocols.io]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. medcraveonline.com [medcraveonline.com]

- 18. researchgate.net [researchgate.net]

- 19. Iodinated radiographic contrast media possess antioxidant properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Molecular Iodine Has Extrathyroidal Effects as an Antioxidant, Differentiator, and Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A Structure-Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The Antioxidant Properties of Selected Varieties of Pumpkin Fortified with Iodine in the Form of Potassium Iodide and Potassium Iodate [mdpi.com]

- 23. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. zen-bio.com [zen-bio.com]

- 26. louis.uah.edu [louis.uah.edu]

- 27. researchgate.net [researchgate.net]

- 28. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

- 30. mdpi.com [mdpi.com]

- 31. Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 32. MTT assay protocol | Abcam [abcam.com]

- 33. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 34. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 35. researchgate.net [researchgate.net]

A Researcher's Guide to Sourcing and Utilizing Methyl 5-bromo-4-fluoro-2-hydroxybenzoate

An In-depth Technical Guide for Drug Discovery Professionals

Abstract: Methyl 5-bromo-4-fluoro-2-hydroxybenzoate is a strategically important halogenated building block in medicinal chemistry and materials science. Its trifunctional nature, featuring a salicylate core with orthogonal bromine and fluorine substituents, offers a versatile platform for constructing complex molecular architectures with desirable pharmacological properties. This guide provides a comprehensive overview for researchers on sourcing this key intermediate, establishing robust quality control protocols, and leveraging its unique reactivity in synthetic applications.

The Strategic Importance in Medicinal Chemistry

Methyl 5-bromo-4-fluoro-2-hydroxybenzoate is more than just a catalog chemical; it is a key intermediate in the synthesis of advanced pharmaceutical agents. The presence of both fluorine and bromine atoms on the phenyl ring is particularly advantageous. The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate the acidity of the phenolic hydroxyl group. The bromine atom serves as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further molecular complexity. This combination makes the molecule a valuable precursor for developing novel bioactive compounds, including kinase inhibitors and agents targeting DNA gyrase in pathogenic bacteria.[1]

Sourcing and Procurement of High-Purity Starting Material

Acquiring any reagent is a balance of availability, cost, and, most critically, quality. The integrity of a multi-step synthesis is predicated on the purity of its starting materials.

Leading Commercial Suppliers

A variety of chemical vendors, from large multinational corporations to specialized boutique firms, list Methyl 5-bromo-4-fluoro-2-hydroxybenzoate (CAS No. 4133-72-6) in their catalogs. The choice of supplier often depends on the scale of the research (milligrams for initial screening vs. kilograms for lead optimization) and the required documentation (e.g., Certificate of Analysis, purity verification by NMR or HPLC).

Table 1: Representative Suppliers of Methyl 5-bromo-4-fluoro-2-hydroxybenzoate

| Supplier | Typical Purity | Notes |

|---|---|---|

| Sigma-Aldrich (Merck) | ≥97% | Offers a range of pack sizes suitable for academic and industrial research. |

| Fluorochem | 97% | Often listed as a preferred partner on platforms like Sigma-Aldrich. |

| Apollo Scientific | 98% | Specializes in fluorinated building blocks for R&D.[2] |

| Finetech Industry Limited | Not specified | A CRO and supplier that can provide the compound.[3] |

| ChemScene | Not specified | Provides the compound and offers custom synthesis services.[4] |

Note: This table is not exhaustive and is intended to represent a cross-section of available suppliers. Researchers should always obtain the latest specifications directly from the vendor before purchasing.

Critical Quality Attributes (CQAs) and Supplier Vetting

A supplier's Certificate of Analysis (CoA) is the primary document for quality assessment. However, a discerning scientist must know how to interpret it.

Key Parameters on a CoA:

-

Assay (Purity): Typically determined by HPLC or GC. A purity of ≥97% is common for this type of building block.

-

Identity Confirmation: Verified by ¹H NMR, Mass Spectrometry, or IR spectroscopy. The data should be consistent with the expected structure.

-

Appearance: Should be a white to off-white or crystalline powder.[5]

-

Melting Point: A sharp melting point range is indicative of high purity.[5]

-

Residual Solvents: May be reported if the material is intended for GMP applications.

A crucial step in vetting a new supplier is to independently verify the structure and purity of the initial batch. This self-validating system builds trust and ensures the reliability of future experiments.

Figure 1: A logical workflow for vetting suppliers and establishing in-house quality control for incoming starting materials.

Physicochemical Properties and Characterization

Independent verification of the compound's identity is paramount. The following properties and analytical data are characteristic of Methyl 5-bromo-4-fluoro-2-hydroxybenzoate.

Table 2: Physicochemical and Spectroscopic Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 4133-72-6 | |

| Molecular Formula | C₈H₆BrFO₃ | |

| Molecular Weight | 249.04 g/mol | |

| Appearance | White to off-white solid | [5] |

| Purity | ≥97% |

| InChIKey | MCMGUPTVQMMNDL-UHFFFAOYSA-N | |

Standard Analytical Protocols for Quality Verification

Protocol 1: ¹H NMR Spectroscopy

-

Sample Prep: Dissolve ~5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition: Acquire a standard ¹H NMR spectrum.

-

Expected Chemical Shifts (δ, ppm): The spectrum is expected to show distinct signals for the aromatic protons, the phenolic hydroxyl group, and the methyl ester protons.

-

-OCH₃ (Methyl Ester): A singlet around 3.9 ppm.

-

Ar-H: Two doublets in the aromatic region (approx. 6.8 - 7.8 ppm), exhibiting coupling to the fluorine atom (J-coupling).

-

-OH (Phenolic): A broad singlet, the position of which is concentration and solvent-dependent (often >10 ppm in DMSO-d₆).

-

The integration of these peaks should correspond to a 3:1:1:1 proton ratio.[6]

-

Protocol 2: HPLC-MS

-

Sample Prep: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Chromatography: Use a reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid).

-

Detection: Monitor the elution profile using a UV detector (e.g., at 254 nm) and a mass spectrometer.

-

Expected Results:

-

Purity: The HPLC chromatogram should show a single major peak, allowing for the calculation of purity by peak area percentage.

-

Mass: The mass spectrometer should detect the molecular ion. For ESI-, the expected [M-H]⁻ ion would be at m/z ≈ 247.9/249.9, showing the characteristic isotopic pattern for a molecule containing one bromine atom.

-

Synthetic Utility and Reaction Protocols

The value of Methyl 5-bromo-4-fluoro-2-hydroxybenzoate lies in its predictable and versatile reactivity, allowing for sequential, site-selective modifications.

Overview of Reactivity

-

Phenolic Hydroxyl Group: Can be alkylated (e.g., Williamson ether synthesis), acylated, or used to direct ortho-lithiation. Its acidity is influenced by the adjacent electron-withdrawing ester and fluorine atom.

-

Methyl Ester: Can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

-

Aryl Bromide: The C-Br bond is the primary site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

-

Aryl Fluoride: The C-F bond is generally stable but can be subject to nucleophilic aromatic substitution under forcing conditions, although this is less common than reactions at the C-Br bond.

Example Application: Synthesis of a Biaryl Intermediate via Suzuki Coupling

A common application is the use of the bromide as a handle for Suzuki coupling to introduce a new aryl or heteroaryl group. This is a foundational step in building many kinase inhibitor scaffolds.

Protocol 3: Palladium-Catalyzed Suzuki Coupling

-

Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., Argon), add Methyl 5-bromo-4-fluoro-2-hydroxybenzoate (1.0 eq.), the desired boronic acid or boronate ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

-

Solvent: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or DME/water.

-

Reaction: Heat the mixture (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Purify the crude product by flash column chromatography.

Figure 2: Generalized reaction scheme for a Suzuki coupling using Methyl 5-bromo-4-fluoro-2-hydroxybenzoate as the electrophilic partner.

Conclusion

Methyl 5-bromo-4-fluoro-2-hydroxybenzoate is a high-value building block for modern drug discovery. Its successful application hinges on securing high-purity material from reliable vendors and applying rigorous in-house quality control. By understanding the compound's characteristic analytical profile and leveraging its versatile reactivity, researchers can confidently incorporate this intermediate into complex synthetic campaigns, accelerating the discovery of novel chemical entities.

References

-

MySkinRecipes. Methyl 2-fluoro-5-hydroxy-4-methylbenzoate. Available from: [Link]

-

National Center for Biotechnology Information (2024). Methyl 5-bromo-2-hydroxybenzoate. PubChem Compound Summary. Available from: [Link]

-

National Center for Biotechnology Information (2024). Methyl 4-bromo-5-fluoro-2-hydroxybenzoate. PubChem Compound Summary for CID 66887268. Available from: [Link]

- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

National Center for Biotechnology Information (2024). Methyl 4-bromo-5-fluoro-2-nitrobenzoate. PubChem Compound Summary for CID 67473451. Available from: [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Available from: [Link]

-

Scribd. Certificate of Analysis for Methyl Paraben. Available from: [Link]

-

National Center for Biotechnology Information (2024). Methyl 3-bromo-4-hydroxybenzoate. PubChem Compound Summary for CID 4778958. Available from: [Link]

Sources

- 1. Methyl 2-fluoro-5-hydroxy-4-methylbenzoate [myskinrecipes.com]

- 2. 391-92-4 Cas No. | Methyl 5-fluoro-2-hydroxybenzoate | Apollo [store.apolloscientific.co.uk]

- 3. Page loading... [wap.guidechem.com]

- 4. chemscene.com [chemscene.com]

- 5. scribd.com [scribd.com]

- 6. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

Application Note: High-Fidelity Suzuki-Miyaura Coupling of Methyl 5-bromo-4-fluoro-2-hydroxybenzoate

Executive Summary & Strategic Rationale

Methyl 5-bromo-4-fluoro-2-hydroxybenzoate (CAS 1193162-25-2) represents a high-value scaffold in medicinal chemistry, particularly for developing kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Its tri-substituted core features three distinct reactive handles: a phenolic hydroxyl , a methyl ester , and a aryl bromide positioned ortho to a fluorine atom.[2]

Executing a Suzuki-Miyaura cross-coupling on this substrate presents a specific "Selectivity Triangle" challenge:

-

The Free Phenol (pKₐ ~8-10): Under standard basic coupling conditions, the phenol deprotonates.[1][2] The resulting phenoxide anion can coordinate to Palladium (Pd), potentially poisoning the catalyst or altering the electronic cycle.[1]

-

The Labile Ester: Strong bases (e.g., NaOH, KOH) or high temperatures in aqueous media risk saponification (hydrolysis) of the methyl ester to the carboxylic acid.[1]

-

The Fluorine Substituent: While generally inert to Pd(0), the fluorine atom at C4 exerts an inductive electron-withdrawing effect, activating the C5-Br bond for oxidative addition but also potentially increasing the acidity of the phenol.[1]

This guide provides two validated protocols: a Direct Method (Process A) for standard boronic acids, and a Protected Method (Process B) for sterically demanding or electron-poor partners where catalyst turnover is critical.[1][2]

Mechanistic Insight & Chemoselectivity

To ensure reproducibility, researchers must understand why specific reagents are chosen.[2]

-

Catalyst Selection (Pd(dppf)Cl₂ vs. Pd(PPh₃)₄):

-

We recommend Pd(dppf)Cl₂[1][2][3]·DCM for the direct coupling.[2] The bidentate ferrocenyl ligand (dppf) creates a large bite angle, stabilizing the Pd center against the electron-rich phenoxide species generated in situ.[1] Monodentate ligands like PPh₃ are more liable to dissociation and subsequent catalyst deactivation by the free phenol.

-

-

Base Selection (K₃PO₄ vs. Carbonates):

-

Solvent System:

Experimental Protocols

Protocol A: Direct Coupling (The "Green" Route)

Recommended for: Standard aryl boronic acids, rapid library synthesis.[1]

Reagents:

Step-by-Step Methodology:

-

Inert Setup: Charge a reaction vial equipped with a magnetic stir bar with the Substrate, Boronic Acid, and K₃PO₄.[2]

-

Degassing (Critical): Seal the vial with a septum. Evacuate and backfill with Nitrogen (N₂) or Argon three times.[1][2] Note: Oxygen promotes homocoupling of boronic acids and oxidation of the phenol.[1]

-

Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

-

Catalyst Addition: Briefly remove the septum (under positive inert gas flow) to add the Pd catalyst quickly, then reseal.[2]

-